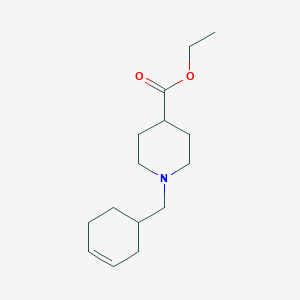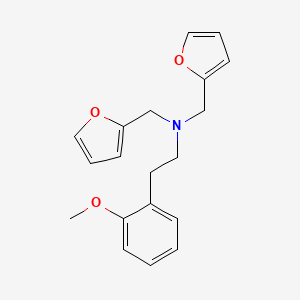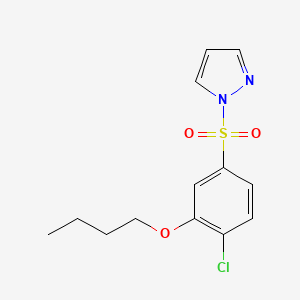![molecular formula C20H23Cl2NO2 B5075415 N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5075415.png)
N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound characterized by its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide typically involves a multi-step process. One common method includes the reaction of 4-(2,4-dichlorophenoxy)butanoic acid with 4-(butan-2-yl)aniline under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research may focus on its potential therapeutic applications, such as its role in drug development or as a lead compound for new pharmaceuticals.
Industry: The compound can be used in the development of new materials, coatings, and other industrial products.
作用機序
The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
N-[4-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide: This compound has a similar structure but with an acetylamino group instead of a butan-2-yl group.
4-Phenyl-2-butanone: Although structurally different, it shares some chemical properties and reactivity patterns.
Uniqueness
N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO2/c1-3-14(2)15-6-9-17(10-7-15)23-20(24)5-4-12-25-19-11-8-16(21)13-18(19)22/h6-11,13-14H,3-5,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBUIZDKMVVUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-4-(3-bromo-4-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5075332.png)
![6-(3,4-Dimethoxyphenyl)-3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5075335.png)


![3-chloro-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5075355.png)


![2-(allylamino)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5075371.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B5075375.png)
![2-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE](/img/structure/B5075382.png)

![2-[(3-phenoxypropyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5075400.png)


